REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][Si:5](Cl)([CH3:7])[CH3:6].C(=O)([O-])[O-].[Na+].[Na+].[OH2:15]>>[Cl:1][CH2:2][CH2:3][CH2:4][Si:5]([CH3:7])([CH3:6])[O:15][Si:5]([CH2:4][CH2:3][CH2:2][Cl:1])([CH3:7])[CH3:6] |f:1.2.3|
|
Name
|
|
Quantity
|
342 g
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCC[Si](C)(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring with a magnetic stirrer at a room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
in an hour
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
EXTRACTION
|
Details
|
extracted three times with each 500 ml of n-hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying the n-hexane layer with anhydrous magnesium sulfate, n-hexane
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The obtained residue was distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the distillate obtained at 103° C./1.5 mmHg
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC[Si](O[Si](C)(C)CCCCl)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 255 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |